molecular formula C3F7I B026637 Heptafluoro-1-iodopropane CAS No. 754-34-7

Heptafluoro-1-iodopropane

Cat. No.: B026637
CAS No.: 754-34-7
M. Wt: 295.93 g/mol
InChI Key: XTGYEAXBNRVNQU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Heptafluoro-1-iodopropane, also known as Perfluoropropyl iodide , is a chemical compound with the formula CF3CF2CF2I The primary targets of this compound are not well-documented in the literature

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. Its impact on bioavailability is also unknown. It’s known that the compound has a boiling point of 41 °c (lit) , and a density of 2.05 g/mL at 25 °C (lit.) , which might influence its pharmacokinetic properties.

Result of Action

It’s worth noting that this compound and similar compounds have been considered as replacement candidates for halon fire suppressants due to their excellent fire extinguishant capabilities and low ozone depletion potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 7.08 psi at 20 °C , suggesting that it can evaporate into the air under normal environmental conditions. Moreover, it should be stored at a temperature between 2-8°C , indicating that temperature can significantly affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodopropane can be synthesized through the iodination of perfluoropropane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective substitution of a fluorine atom with an iodine atom . The reaction is carried out in a solvent such as chloroform or methanol, and the product is purified by fractional distillation .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of stabilizers such as copper to prevent decomposition . The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-1-iodopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fluoride Ions: Used in substitution reactions to replace the iodine atom.

    Light or Reducing Agents: Facilitate addition reactions with unsaturated bonds.

Major Products:

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061073
Record name Heptafluoropropyl iodide
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Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

754-34-7, 27636-85-7
Record name Perfluoropropyl iodide
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Record name 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
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Record name Propane, heptafluoroiodo-
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Record name Heptafluoro-1-iodopropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
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Record name Heptafluoropropyl iodide
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Record name Heptafluoroiodopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary reaction pathways of heptafluoro-1-iodopropane with sulfur-containing compounds?

A1: this compound readily reacts with various sulfur-containing compounds, primarily through free-radical mechanisms. For example, photochemical reactions with dimethyl sulfide yield methyl heptafluoro-n-propyl sulfide and 1H-heptafluoropropane as major products, alongside 2,4-dithiapentane and trimethylsulfonium iodide. [] Similar reactions with dimethyl disulfide produce high yields of methyl heptafluoro-n-propyl sulfide and lower yields of 1H-heptafluoropropane. [] These reactions highlight the versatility of this compound as a precursor for synthesizing fluorinated sulfur-containing compounds.

Q2: Can you elaborate on the cardiac sensitization potential of this compound?

A2: Studies in beagle dogs have revealed that this compound exhibits potent cardiac sensitization properties. [] When administered at concentrations of 0.1% and 0.4% v/v in air, the compound induced multifocal ventricular ectopic beats in some animals. This sensitization, particularly in the presence of adrenaline, raises concerns about its potential cardiovascular risks and necessitates careful consideration for its handling and application.

Q3: Are there any alternative compounds or strategies being explored to replace this compound in its various applications?

A4: Yes, the search for alternatives to this compound, particularly in refrigeration and fire suppression, is an active area of research. [] Fluoroiodocarbon (FIC) blends are being explored as potential replacements for CFCs, HFCs, and HCFCs. These blends combine FICs with hydrocarbons, ethers, HFCs, perfluorocarbons, and alkyl chlorides, aiming to achieve similar performance characteristics with reduced environmental impact.

Q4: What is the environmental fate of this compound, and what are the concerns regarding its release?

A5: Although considered to have low ozone depletion and global warming potentials due to rapid photolysis in the troposphere, concerns remain about the environmental fate of this compound and its degradation products. [] The potential for bioaccumulation, persistence in specific environmental compartments, and long-term ecological effects requires further investigation. Responsible waste management and exploration of alternative compounds with lower environmental impact are crucial aspects of mitigating potential risks.

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